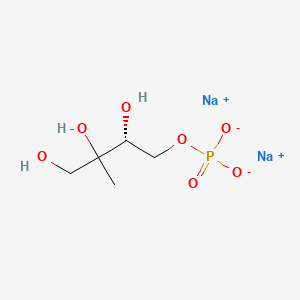
1-Anthracenebutyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Anthracenebutyric Acid is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of an anthracene moiety attached to a butyric acid chain
准备方法
Synthetic Routes and Reaction Conditions: 1-Anthracenebutyric Acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anthracene with butyric acid derivatives. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method is the carboxylation of Grignard reagents derived from anthracene. This process involves the reaction of anthracene with a butyl Grignard reagent, followed by carbonation with carbon dioxide to yield the desired carboxylic acid .
化学反应分析
Types of Reactions: 1-Anthracenebutyric Acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, and concentrated nitric acid (HNO₃) for nitration.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Various anthracene derivatives.
Substitution: Substituted anthracene derivatives.
科学研究应用
作用机制
The mechanism of action of 1-Anthracenebutyric Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins, such as kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication.
Pathways Involved: It can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and inhibition of cell proliferation.
相似化合物的比较
1-Anthracenebutyric Acid can be compared with other anthracene derivatives, such as:
Anthraquinone: Known for its use in dye synthesis and anticancer properties.
9,10-Diphenylanthracene: Used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
2,2’-Bianthracene: Employed as an organic semiconductor in electronic devices.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it a valuable precursor in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in the fields of chemistry, biology, medicine, and industry.
属性
分子式 |
C5H11Na2O7P |
|---|---|
分子量 |
260.09 g/mol |
IUPAC 名称 |
disodium;[(2R)-2,3,4-trihydroxy-3-methylbutyl] phosphate |
InChI |
InChI=1S/C5H13O7P.2Na/c1-5(8,3-6)4(7)2-12-13(9,10)11;;/h4,6-8H,2-3H2,1H3,(H2,9,10,11);;/q;2*+1/p-2/t4-,5?;;/m1../s1 |
InChI 键 |
XSGQWNNZXHPJOT-LQAUIFMOSA-L |
手性 SMILES |
CC(CO)([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
规范 SMILES |
CC(CO)(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


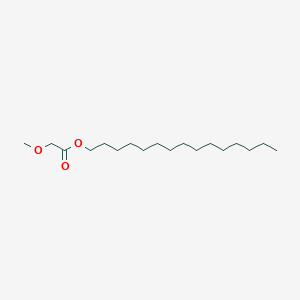
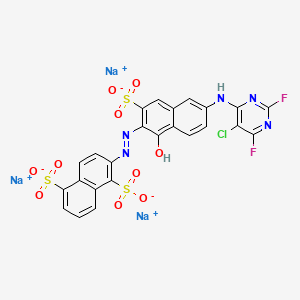
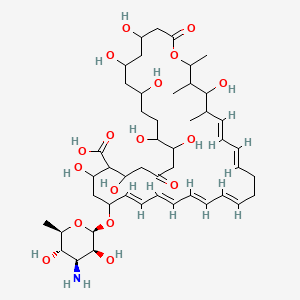
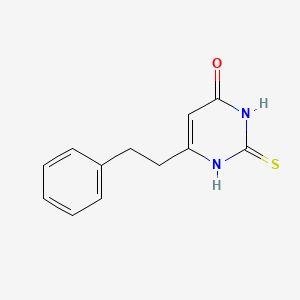
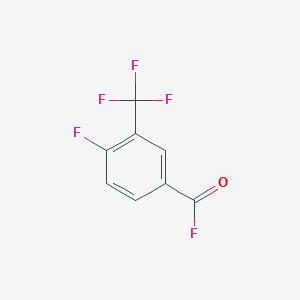


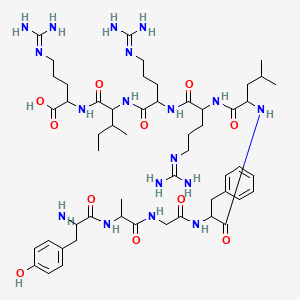
![N-[2-Hydroxy-5-[(1S)-1-hydroxy-2-[[(1S)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide](/img/structure/B13415204.png)
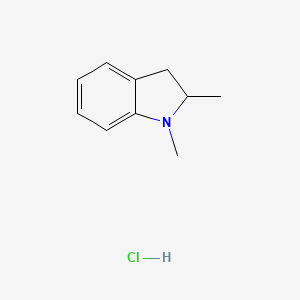
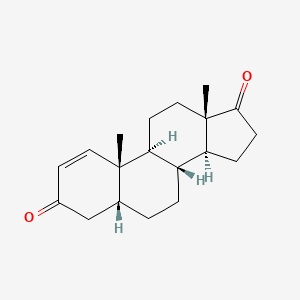

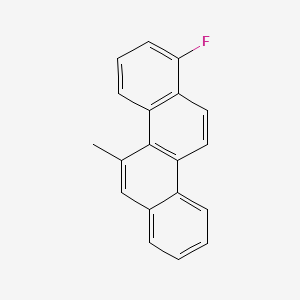
![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)
